Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate is a complex organic compound with a unique structure that includes a cyano group, a methylphenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:
Neat Methods: Stirring without solvent at room temperature.
Steam Bath: Stirring without solvent at 70°C for 6 hours, followed by room temperature stirring overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can be achieved using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate involves its interaction with molecular targets and pathways within biological systems. The cyano and dihydropyrimidinone groups are key functional moieties that can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Ethyl 2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate can be compared with other cyanoacetamide derivatives and heterocyclic compounds. Similar compounds include:
Ethyl cyanoacetate: A simpler compound used in similar synthetic applications.
N-aryl cyanoacetamides: Used in the synthesis of various heterocyclic compounds.
2-cyanoacetamides: Known for their diverse biological activities and synthetic utility.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-[[5-cyano-4-(4-methylphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C16H15N3O3S/c1-3-22-13(20)9-23-16-18-14(12(8-17)15(21)19-16)11-6-4-10(2)5-7-11/h4-7H,3,9H2,1-2H3,(H,18,19,21) |
InChI Key |
FCXJVQZPCDWEJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC(=C(C(=O)N1)C#N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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